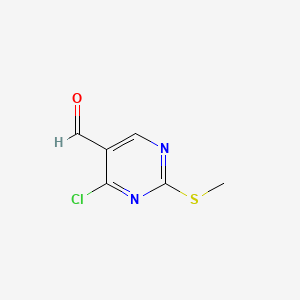

4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde

説明

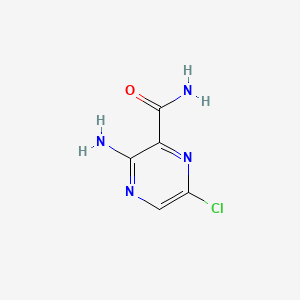

4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde is a chemical compound with the CAS Number: 148256-82-0 . It has a molecular weight of 188.64 . The IUPAC name for this compound is 4-chloro-2-(methylsulfanyl)-5-pyrimidinecarbaldehyde .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCSc1nccc(Cl)n1 . This indicates that the compound contains a pyrimidine ring with a chlorine atom and a methylthio group attached to it. Chemical Reactions Analysis

The compound this compound may undergo various chemical reactions. For example, the methylthio group in ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate is displaced by cyanide ion . 4-Chloro-2-methylthiopyrimidine reacts similarly to give 2,4-bismethylthiopyrimidine .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a density of 1.381 g/mL at 25 °C . The compound has a boiling point of 139-140 °C/36 mmHg and a melting point of -2 °C .科学的研究の応用

Interaction with Glycine Esters : Zinchenko et al. (2018) studied the interaction of a similar compound, 4,6-dichloropyrimidine-5-carbaldehyde, with methyl- and tert-butylglycinate. They discovered derivatives of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products such as pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. This reaction is significant for the synthesis of potential biologically active compounds (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).

Synthesis of Thieno[2,3‐d]pyrimidines : Clark et al. (1993) synthesized several thieno[2,3-d]pyrimidines through intramolecular cyclization of 6-(substituted methylthio)-5-pyrimidinecarbaldehyde and related intermediates derived from 6-chloropyrimidine-5-carbaldehydes. This study showcases the potential for creating complex organic compounds from simpler precursors (Clark, Shahhet, Korakas, & Varvounis, 1993).

Synthesis of Condensed Azines : Bakulina et al. (2014) investigated the reaction between 4,6-dichloropyrimidine-5-carbaldehyde and methyl 3-aminocrotonate leading to pyrido[2,3-d]pyrimidine, which reacts with ethyl 3,3-diaminoacrylate to give pyrimido[4,5,6-de][1,6]naphthyridine derivatives. Such reactions are crucial for developing new molecular structures with potential applications in various fields (Bakulina, Ivanov, Dar'in, & Lobanov, 2014).

Microwave-Assisted Synthesis of Pyrazolo[3,4-d]pyrimidines : Quiroga et al. (2008) described the microwave-induced synthesis of pyrazolo[3,4-d]pyrimidines from N4-substituted-2,4-diamino-6-chloro-5-carbaldehydes. This study demonstrates an efficient method for synthesizing complex heterocyclic compounds, which are important in medicinal chemistry (Quiroga, Trilleras, Insuasty, Abonía, Nogueras, Marchal, & Cobo, 2008).

Synthesis of 4-Amino-Substituted 7-Iminopyrido[2,3-d]pyrimidines : Zinchenko et al. (2017) explored the synthesis of 4-amino-substituted 7-iminopyrido[2,3-d]pyrimidines, starting with 4,6-dichloropyrimidine-5-carbaldehyde. The study provided a route to synthesize pyrido[2,3-d]pyrimidine-4,7-diamines, important intermediates in pharmaceutical research (Zinchenko, Muzychka, Biletskii, & Smolii, 2017).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . The safety pictograms associated with this compound include GHS05 .

作用機序

Target of Action

Similar compounds have been used in the synthesis of kinase inhibitors , suggesting potential targets could be kinases or related proteins.

Mode of Action

It’s known that many pyrimidine derivatives interact with their targets by binding to the active site, thereby inhibiting the target’s function .

Biochemical Pathways

If the compound acts as a kinase inhibitor, it could potentially affect a wide range of cellular processes, including cell growth, differentiation, and apoptosis .

Result of Action

If it acts as a kinase inhibitor, it could potentially inhibit cell growth and induce apoptosis .

特性

IUPAC Name |

4-chloro-2-methylsulfanylpyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2OS/c1-11-6-8-2-4(3-10)5(7)9-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNYMIKGYQYJHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50731938 | |

| Record name | 4-Chloro-2-(methylsulfanyl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50731938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148256-82-0 | |

| Record name | 4-Chloro-2-(methylsulfanyl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50731938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-(methylsulfanyl)pyrimidine-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B597665.png)

![Bicyclo[2.2.1]hept-2-en-7-ol, 7-ethynyl-, syn- (9CI)](/img/no-structure.png)

![4-Fluoro-1,7a-dihydropyrrolo[2,3-c]pyridin-5-one](/img/structure/B597668.png)

![7-(4-Bromo-2-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B597679.png)